![molecular formula C23H23NO7 B2846598 2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862192-70-9](/img/structure/B2846598.png)
2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound appears to be a complex organic molecule with multiple functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also has a chromeno group, which is a fused ring system consisting of a benzene ring and a pyran ring. The molecule also contains several methoxy groups (-OCH3) and a hydroxyethyl group (-CH2CH2OH).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrole ring, the construction of the chromeno group, and the addition of the methoxy and hydroxyethyl groups. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings suggests that the compound may have a planar structure. The methoxy and hydroxyethyl groups could introduce some steric hindrance, which could affect the overall shape of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrrole ring, for example, is a nucleophilic aromatic system and could undergo electrophilic substitution reactions. The methoxy groups could potentially be involved in ether cleavage reactions under acidic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyethyl group and the nonpolar methoxy groups could affect the compound’s solubility in different solvents.Scientific Research Applications
Photoluminescent Materials Development
One area of application for compounds related to the specified chemical structure is in the development of photoluminescent materials. For example, a series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units in the main chain has been described. These materials are synthesized using palladium-catalyzed aryl-aryl coupling reactions, resulting in soluble hairy rod-type polymers with strong photoluminescence, suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Synthetic Chemistry and Organic Synthesis
The synthesis and modification of pyrrolo[3,4-c]pyrrole-1,4-diones and related derivatives is a significant area of research with potential applications in medicinal chemistry and drug development. Research has focused on the efficient synthesis of these compounds, exploring their properties and potential as scaffolds for drug development. For instance, a versatile and efficient three-component cyclization method has been developed to synthesize a library of 2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indoline]-2',3,9-triones, demonstrating a practical strategy for constructing dihydrochromeno[2,3-c]pyrrole-3,9-diones with potential for further diversification (Vydzhak et al., 2020).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling this compound.
Future Directions
Further research could be conducted to fully characterize this compound and explore its potential applications. This could include studies to determine its physical and chemical properties, investigations into its reactivity, and experiments to identify its biological activity.
Please note that this is a general analysis based on the structure of the compound and similar compounds. For a detailed and accurate analysis, specific studies on this compound would be needed.
properties
IUPAC Name |
2-(2-hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-12-5-6-15-14(9-12)20(26)18-19(24(7-8-25)23(27)22(18)31-15)13-10-16(28-2)21(30-4)17(11-13)29-3/h5-6,9-11,19,25H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYFANJABMELKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCO)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-[4-(4-methoxyphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile](/img/structure/B2846516.png)
![2-Chloro-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B2846517.png)
![6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2846518.png)
![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2846520.png)
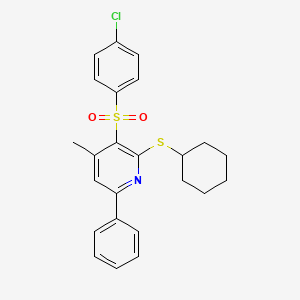
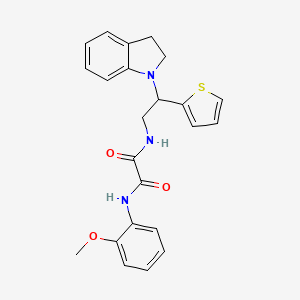
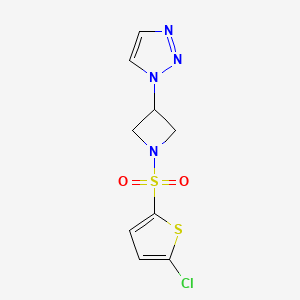
![ethyl 2-[[(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2846527.png)
![2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2846529.png)
![(4-Bromothiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2846531.png)
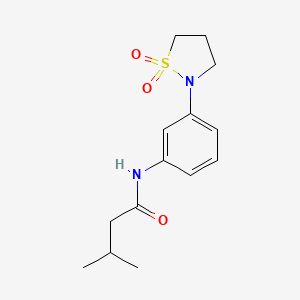
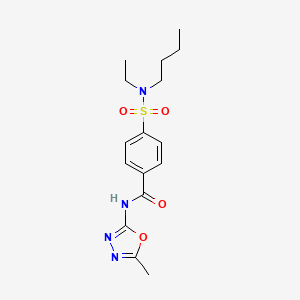
![N-(3,4-dimethoxyphenethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2846535.png)
![3-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2846537.png)